molecular formula C13H13N3O B187824 N-(6-Methyl-2-pyridinyl)-N'-phenylurea CAS No. 91597-29-4

N-(6-Methyl-2-pyridinyl)-N'-phenylurea

Cat. No.: B187824
CAS No.: 91597-29-4
M. Wt: 227.26 g/mol
InChI Key: IGCMIVVIDBZYRE-UHFFFAOYSA-N
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Description

N-(6-Methyl-2-pyridinyl)-N’-phenylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position and a phenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methyl-2-pyridinyl)-N’-phenylurea typically involves the reaction of 6-methyl-2-pyridinylamine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(6-Methyl-2-pyridinyl)-N’-phenylurea can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and automated systems can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(6-Methyl-2-pyridinyl)-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

  • Reduction

Biological Activity

N-(6-Methyl-2-pyridinyl)-N'-phenylurea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of substituted urea compounds, characterized by the presence of pyridine rings. The chemical structure can be depicted as follows:

N 6 Methyl 2 pyridinyl N phenylurea\text{N 6 Methyl 2 pyridinyl N phenylurea}

This compound exhibits unique properties due to the presence of both the methyl and phenyl substitutions on the urea moiety, which influence its solubility, permeability, and overall bioactivity.

Enzyme Inhibition

Research indicates that derivatives of urea, including this compound, can act as effective enzyme inhibitors. These compounds have been studied for their roles in inhibiting kinases, which are crucial in various signaling pathways associated with diseases such as cancer and inflammation. The urea moiety enhances the compound's ability to interact with biological targets through hydrogen bonding and π-π stacking interactions .

Table 1: Biological Activities of Urea Derivatives

Compound NameBiological ActivityIC50 (µM)
This compoundKinase inhibitionTBD
N,N'-DiphenylureaAnticonvulsant propertiesTBD
N-(2-Pyridyl)-N'-phenylureaKinase inhibitionTBD
N,N'-DimethylureaVarious pharmaceutical applicationsTBD

Pharmacokinetics and Metabolic Stability

Studies have shown that modifications in the urea structure can significantly alter pharmacokinetic properties such as bioavailability and metabolic stability. The presence of specific substituents can enhance or hinder these properties, making the design of analogs critical for optimizing therapeutic effects.

Anticancer Activity

In a study evaluating the antiproliferative effects of various pyridine derivatives, compounds structurally related to this compound demonstrated significant activity against several cancer cell lines, including HeLa and MDA-MB-231. The IC50 values indicated a strong correlation between structural modifications and biological efficacy .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
This compoundHeLaTBD
N-(4-Pyridyl)-N'-phenylureasMDA-MB-231TBD
N,N'-DiarylureasA549TBD

Antimicrobial Properties

Similar compounds have also been evaluated for their antimicrobial properties. For instance, studies have reported that certain urea derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Scientific Research Applications

Plant Growth Regulation

Overview of Plant Growth Regulators (PGRs)
Plant growth regulators are substances that influence plant growth processes, including cell division, elongation, and differentiation. N-(6-Methyl-2-pyridinyl)-N'-phenylurea belongs to the class of urea derivatives that exhibit cytokinin-like activity, which is crucial for promoting cell division and delaying senescence in plants.

Mechanism of Action
The compound acts by mimicking natural cytokinins, thereby enhancing various physiological processes such as:

  • Cell Division and Differentiation : It promotes the division of plant cells, leading to increased biomass and improved growth rates.
  • Delay of Senescence : The compound helps in extending the life cycle of leaves and flowers, which is beneficial for crop yield and quality.
  • Stimulating Bud Formation : It encourages the development of buds, which can lead to increased flowering and fruiting.

Case Studies and Experimental Findings
Recent studies have demonstrated that this compound exhibits significant efficacy as a PGR:

  • Tobacco Callus Culture : In experiments with tobacco callus cultures, optimal concentrations of the compound resulted in a remarkable increase in callus weight and sprout formation compared to traditional PGRs like 6-benzyladenine and kinetin .
  • Field Trials : Application in field trials on various crops (e.g., tomatoes, cucumbers) showed enhanced fruit set and size when treated with this compound at specific concentrations .

Medicinal Chemistry

Potential Pharmacological Applications
Beyond its agricultural uses, this compound has shown promise in medicinal chemistry:

  • Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties, potentially inhibiting cancer cell proliferation through mechanisms similar to those observed in plant cells .
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures exhibit neuroprotective effects, suggesting that this compound could be explored for treating neurodegenerative diseases .

Chemical Properties and Reactions

Chemical Stability and Reactivity
The compound is known for its stability under various conditions but can undergo specific reactions:

  • Oxidation and Reduction : It can be oxidized using agents like potassium permanganate or reduced using lithium aluminum hydride.
  • Substitution Reactions : The urea moiety allows for nucleophilic substitution reactions, making it versatile for further chemical modifications.

Summary of Applications

Application AreaSpecific UsesObservations/Results
Plant Growth RegulationEnhancing cell division, delaying senescenceIncreased biomass in tobacco callus cultures
Field Crop ManagementImproving fruit set and size in tomatoes/cucumbersPositive yield results in controlled field trials
Medicinal ChemistryPotential antitumor and neuroprotective applicationsEarly-stage studies showing promise

Properties

IUPAC Name

1-(6-methylpyridin-2-yl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-10-6-5-9-12(14-10)16-13(17)15-11-7-3-2-4-8-11/h2-9H,1H3,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCMIVVIDBZYRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20238641
Record name N-(6-Methyl-2-pyridinyl)-N'-phenylurea
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Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672390
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

91597-29-4
Record name N-(6-Methyl-2-pyridinyl)-N'-phenylurea
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Record name N-(6-Methyl-2-pyridinyl)-N'-phenylurea
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Record name 91597-29-4
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Record name N-(6-METHYL-2-PYRIDINYL)-N'-PHENYLUREA
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